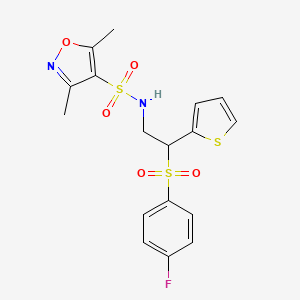
N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H17FN2O5S3 and its molecular weight is 444.51. The purity is usually 95%.
BenchChem offers high-quality N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Molecular Probes
The compound has been explored for its role in the development of new fluorescent molecular probes. These probes are designed to study biological events and processes, benefiting from the compound's strong solvent-dependent fluorescence. This property is particularly useful in creating ultrasensitive fluorescent probes for biological research, emphasizing the compound's utility in enhancing the study of intramolecular charge transfers and environmental fluorescence responses (Diwu et al., 1997).
Antagonistic Properties
Research has identified the compound's effectiveness as an antagonist, specifically targeting endothelin-A (ET(A)) receptors. This is significant for therapeutic interventions in conditions like congestive heart failure, where the compound's structural characteristics contribute to its potency and metabolic stability, making it a valuable clinical candidate (Murugesan et al., 2000).
Antibacterial and Antifungal Activities
The compound's derivatives have shown promising antibacterial and antifungal activities, highlighting its potential in combating various bacterial and fungal strains. This expands its scientific applications to include the development of new antimicrobial agents, where its sulfonamide moiety plays a critical role in determining its efficacy (Chohan & Shad, 2011).
Synthesis and Characterization of Heterocyclic Compounds
The chemical compound also serves as a cornerstone in the synthesis of novel heterocyclic compounds. This research domain explores the compound's versatility in creating new molecules with potential antibacterial properties, thereby contributing to the pool of antimicrobial agents available for therapeutic use (Azab et al., 2013).
Light Harvesting and Enzyme Inhibition
Further studies delve into the compound's light harvesting properties and its potential role as an enzyme inhibitor, specifically targeting the Topoisomerase II enzyme. This indicates its significance in developing novel inhibitor molecules and its application in designing new dye-sensitized solar cells (DSSCs), demonstrating a multifaceted approach to both biological and energy-related research (Mary et al., 2019).
properties
IUPAC Name |
N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O5S3/c1-11-17(12(2)25-20-11)28(23,24)19-10-16(15-4-3-9-26-15)27(21,22)14-7-5-13(18)6-8-14/h3-9,16,19H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVBSOAZLNQDKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

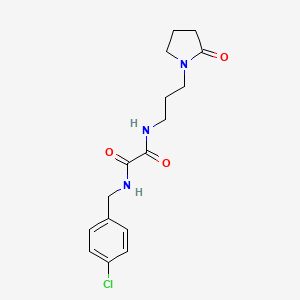
![4-(2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2825083.png)



![N-[[1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2825095.png)
![N-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-1-(3,4-dihydro-1H-isochromen-1-yl)methanamine;dihydrochloride](/img/structure/B2825096.png)

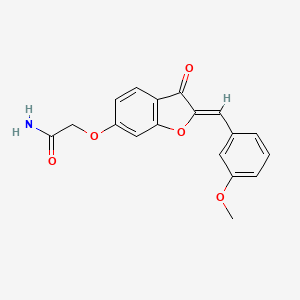
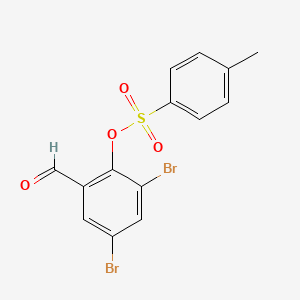
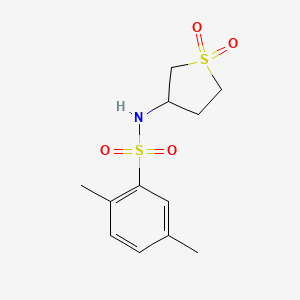
![5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2825102.png)
![5-Chloro-6-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2825103.png)
![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2825104.png)